Cas no 2877691-08-0 (2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine)
![2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine structure](https://www.kuujia.com/scimg/cas/2877691-08-0x500.png)
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- F6790-2002
- 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
- AKOS040873800
- 2877691-08-0
- 2-[4-(6-Chloro-2-benzoxazolyl)-1-piperazinyl]-N,N-dimethyl-4-pyrimidinamine
-
- Inchi: 1S/C17H19ClN6O/c1-22(2)15-5-6-19-16(21-15)23-7-9-24(10-8-23)17-20-13-4-3-12(18)11-14(13)25-17/h3-6,11H,7-10H2,1-2H3
- InChI Key: VSOYIQQIIKAFPY-UHFFFAOYSA-N
- SMILES: C1(N2CCN(C3=NC4=CC=C(Cl)C=C4O3)CC2)=NC=CC(N(C)C)=N1
Computed Properties
- Exact Mass: 358.1308869g/mol
- Monoisotopic Mass: 358.1308869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.5Ų
- XLogP3: 3.5
Experimental Properties
- Density: 1.361±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 555.7±60.0 °C(Predicted)
- pka: 9.66±0.10(Predicted)
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-2002-3mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-2002-40mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6790-2002-75mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6790-2002-100mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6790-2002-4mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6790-2002-2μmol |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6790-2002-10mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-2002-15mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6790-2002-25mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6790-2002-5mg |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
2877691-08-0 | 5mg |
$103.5 | 2023-09-07 |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Related Literature
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Comprehensive Overview of 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS No. 2877691-08-0)
The compound 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS No. 2877691-08-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, combines a benzoxazole core with a piperazine linker and a dimethylpyrimidin-4-amine moiety. Such a configuration is often associated with potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for heterocyclic compounds like 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has surged, driven by their versatility in drug discovery. The benzoxazole scaffold, in particular, is known for its presence in numerous FDA-approved drugs, highlighting its pharmacological relevance. Researchers are increasingly investigating this compound for its potential applications in targeting central nervous system (CNS) disorders, inflammatory diseases, and even cancer, given its structural similarity to known bioactive molecules.
The synthesis of CAS No. 2877691-08-0 involves multi-step organic reactions, often starting from commercially available 6-chloro-2-aminophenol and piperazine derivatives. The incorporation of the dimethylpyrimidin-4-amine group is critical for enhancing the compound's solubility and bioavailability, which are key considerations in modern drug design. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to confirm the purity and identity of this compound, ensuring its suitability for further research.
One of the most frequently asked questions about 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine revolves around its mechanism of action. While detailed pharmacological studies are still underway, preliminary data suggest that it may interact with G-protein-coupled receptors (GPCRs) or kinase enzymes, which are common targets for small-molecule therapeutics. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects.
Another area of interest is the compound's potential role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's. The piperazine moiety, a common feature in CNS-active drugs, may facilitate blood-brain barrier penetration, a critical factor for treating such conditions. Additionally, the chloro-substituted benzoxazole group could contribute to binding affinity with disease-relevant proteins, as seen in other clinically used molecules.
From a commercial perspective, CAS No. 2877691-08-0 is primarily supplied to pharmaceutical and biotechnology companies engaged in early-stage drug development. Its applications extend to high-throughput screening (HTS) assays and structure-activity relationship (SAR) studies, where it serves as a valuable building block for optimizing lead compounds. The growing emphasis on fragment-based drug design further underscores the importance of such structurally diverse molecules.
Environmental and safety considerations are also paramount when working with 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine. While it is not classified as a hazardous material, standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation, are recommended. Regulatory compliance with guidelines such as REACH and GLP ensures that the compound is handled responsibly throughout its lifecycle.
In summary, 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS No. 2877691-08-0) represents a promising candidate for further exploration in drug discovery. Its unique structural attributes, combined with the rising demand for heterocyclic scaffolds, position it as a molecule of significant scientific and commercial interest. As research progresses, this compound may well emerge as a key player in the development of next-generation therapeutics.
2877691-08-0 (2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine) Related Products
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2230780-65-9(IL-17A antagonist 3)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)




